molecular formula C19H20N6O3 B2791120 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1286697-57-1

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2791120
CAS RN: 1286697-57-1
M. Wt: 380.408
InChI Key: WWRFEPQKQRAJGK-UHFFFAOYSA-N
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Description

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint. It is involved in the regulation of cell division and the maintenance of genomic stability .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, which results in the induction of chromosome missegregation and aneuploidy . This disruption of normal cell division processes can lead to cell death, particularly in cancer cells that rely on TTK for survival .

Biochemical Pathways

The inhibition of TTK by the compound affects the spindle assembly checkpoint, a safety mechanism that ensures the correct segregation of chromosomes during cell division . When TTK is inhibited, this checkpoint is disrupted, leading to errors in chromosome segregation. This can result in aneuploidy, a state in which cells have an abnormal number of chromosomes, which is often lethal to the cell .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties, with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body when administered orally .

Result of Action

The compound’s action results in the suppression of proliferation of a panel of human cancer cell lines . In addition, a combination therapy of the compound with paclitaxel displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice, with a Tumor Growth Inhibition (TGI) value of 78% .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental influences on this compound are not detailed in the available literature, factors such as pH, temperature, and the presence of other molecules can generally impact a compound’s activity

Advantages and Limitations for Lab Experiments

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility in water. Another area of research is the investigation of this compound's potential in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The method typically involves the coupling of 2-aminopyrimidine with p-toluenesulfonyl chloride to obtain 2-(p-toluenesulfonyl)pyrimidine. This intermediate is then reacted with morpholine and triethylamine to obtain this compound. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide has been studied extensively for its potential in various scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammation.

properties

IUPAC Name

N-(4-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-13-2-4-14(5-3-13)22-16(26)11-25-12-21-17-15(18(25)27)10-20-19(23-17)24-6-8-28-9-7-24/h2-5,10,12H,6-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRFEPQKQRAJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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